2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide
Description
The compound 2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a methoxy-linked furan ring substituted with a pyrrolidine sulfonyl group at position 5 and an N-bound thiophen-2-ylmethyl moiety. Its structure integrates multiple heterocyclic and sulfonamide functionalities, which are common in pharmacologically active compounds targeting enzymes or receptors requiring sulfonyl or aromatic interactions.
Properties
IUPAC Name |
2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c24-21(22-14-17-6-5-13-29-17)18-7-1-2-8-19(18)27-15-16-9-10-20(28-16)30(25,26)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDUSRDOSYLWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)COC3=CC=CC=C3C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide is a synthetic molecule with potential therapeutic applications. Its complex structure and unique functional groups suggest a range of biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. The IUPAC name is 2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide . The compound exhibits a complexity rating of 677, indicating a relatively intricate structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O5S2 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[(5-pyrrolidin-1-sulfonylfuran-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide |
| Complexity Rating | 677 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing furan and sulfonamide groups have been shown to inhibit various cancer cell lines effectively.
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of p53 expression levels, similar to other compounds in its class .
- Efficacy in Cell Lines : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting that this compound may also exhibit potent cytotoxic effects .
Anti-inflammatory Activity
Compounds with sulfonamide groups are often associated with anti-inflammatory effects due to their ability to inhibit specific enzymes involved in inflammatory pathways. The potential for this compound to act as a selective inhibitor of phosphoinositide 3-kinases (PI3K) has been noted, which are critical in regulating cellular responses to inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | ~0.65 | |
| Anticancer | MEL-8 | ~2.41 | |
| Anti-inflammatory | Mouse model | Not specified |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar furan-based compounds, researchers found that certain derivatives exhibited higher biological activity than traditional chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing efficacy against leukemia and breast cancer cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which furan-containing compounds induce apoptosis in cancer cells. It was revealed that these compounds activate p53 pathways leading to increased expression of pro-apoptotic factors and subsequent cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Variations
(a) 3,4-Dimethyl-N-{[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]methyl}benzamide (Y041-7216)
- Core Structure : Benzamide with a thiophen-2-ylmethyl group and pyrrolidine sulfonyl substituent.
- Key Differences : Replaces the methoxy-furan group in the target compound with a thiophene ring directly attached to the benzamide.
- Molecular Weight : 308.38 g/mol (vs. estimated ~350–370 g/mol for the target compound).
(b) LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-((4-methoxyphenyl)methyl)-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : Benzamide with a sulfamoyl group and oxadiazole-linked methoxyphenyl substituent.
- Key Differences : Uses an oxadiazole ring and methoxyphenyl group instead of the furan-pyrrolidine sulfonyl system.
- Implications : The oxadiazole may confer rigidity and hydrogen-bonding capacity, which could influence target binding .
(c) 5-(Furan-2-yl)pyrrolidin-2-one
Functional Group Analysis
Physicochemical Properties (Inferred)
| Property | Target Compound | Y041-7216 | LMM5 |
|---|---|---|---|
| LogP (Lipophilicity) | Moderate (due to furan O) | Higher (thiophene S) | Moderate (oxadiazole polar) |
| Solubility | Low in water | Low | Moderate (sulfamoyl group) |
| Molecular Weight | ~350–370 g/mol | 308.38 g/mol | ~450 g/mol (estimated) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
